molecular formula C14H12ClN5OS B11296361 N-(2-chlorobenzyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(2-chlorobenzyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B11296361
M. Wt: 333.8 g/mol
InChI Key: PUHUSNJILMVKMT-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a purinyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with 6-mercaptopurine in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Chlorophenyl)methyl]acetamide: Lacks the purinyl group, making it less complex.

    2-(9H-Purin-6-ylsulfanyl)acetamide: Lacks the chlorophenyl group, affecting its reactivity and applications.

Uniqueness

N-[(2-Chlorophenyl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H12ClN5OS

Molecular Weight

333.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C14H12ClN5OS/c15-10-4-2-1-3-9(10)5-16-11(21)6-22-14-12-13(18-7-17-12)19-8-20-14/h1-4,7-8H,5-6H2,(H,16,21)(H,17,18,19,20)

InChI Key

PUHUSNJILMVKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3)Cl

Origin of Product

United States

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